2-(2,4-DICHLOROPHENOXY)-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}ACETAMIDE
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Overview
Description
2-(2,4-DICHLOROPHENOXY)-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}ACETAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a dichlorophenoxy group and a pyrimidinyl group, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROPHENOXY)-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the dichlorophenoxy and pyrimidinyl intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide. The final step involves the coupling of these intermediates under controlled temperature and pressure conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DICHLOROPHENOXY)-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenoxy group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2,4-DICHLOROPHENOXY)-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}ACETAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which 2-(2,4-DICHLOROPHENOXY)-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}ACETAMIDE exerts its effects involves interaction with specific molecular targets and pathways. The dichlorophenoxy group may interact with enzymes or receptors, altering their activity and leading to downstream effects. The pyrimidinyl group can modulate gene expression or protein synthesis, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A well-known herbicide with similar structural features.
Methyl 2-(2,4-dichlorophenoxy)propionate: Another compound with a dichlorophenoxy group, used in agricultural applications.
Uniqueness
2-(2,4-DICHLOROPHENOXY)-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}ACETAMIDE is unique due to its combination of the dichlorophenoxy and pyrimidinyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N4O2/c1-12-8-17(24-6-2-3-7-24)23-16(22-12)10-21-18(25)11-26-15-5-4-13(19)9-14(15)20/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDBRXXQSBVMBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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